REACTION_CXSMILES
|
Cl.[S:2]1[CH:6]=[CH:5][C:4]2[CH:7]([NH2:11])[CH2:8][CH2:9][CH2:10][C:3]1=2.C(N(CC)CC)C.[CH3:19][N:20]=[C:21]=[O:22]>C1C=CC=CC=1>[CH3:19][NH:20][C:21]([NH:11][CH:7]1[C:4]2[CH:5]=[CH:6][S:2][C:3]=2[CH2:10][CH2:9][CH2:8]1)=[O:22] |f:0.1|
|
Name
|
|
Quantity
|
1.89 g
|
Type
|
reactant
|
Smiles
|
Cl.S1C2=C(C=C1)C(CCC2)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN=C=O
|
Name
|
|
Quantity
|
1.05 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
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Details
|
Addition of the latter
|
Type
|
CUSTOM
|
Details
|
gives rise to an exotherm
|
Type
|
CUSTOM
|
Details
|
the solid is collected
|
Type
|
WASH
|
Details
|
washed thoroughly with benzene
|
Type
|
CUSTOM
|
Details
|
On drying
|
Type
|
CUSTOM
|
Details
|
Recrystallization from acetone
|
Type
|
CUSTOM
|
Details
|
gives 1.23 grams, melting point 187.5° C. to 189° C.
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
CNC(=O)NC1CCCC=2SC=CC21
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |